molecular formula C23H30N4OS B11490682 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one

1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one

Cat. No.: B11490682
M. Wt: 410.6 g/mol
InChI Key: BRIDMNYKWPBDTM-UHFFFAOYSA-N
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Description

1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one is a complex organic compound that combines the structural features of adamantane, piperazine, and benzodiazole

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one typically involves multi-step procedures. One common approach includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodiazole or piperazine moieties are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison: 1-[4-(Adamantan-1-YL)piperazin-1-YL]-2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethan-1-one is unique due to its combination of adamantane, piperazine, and benzodiazole moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Similar compounds may share some structural features but differ in their specific functional groups and overall biological activity.

Properties

Molecular Formula

C23H30N4OS

Molecular Weight

410.6 g/mol

IUPAC Name

1-[4-(1-adamantyl)piperazin-1-yl]-2-(1H-benzimidazol-2-ylsulfanyl)ethanone

InChI

InChI=1S/C23H30N4OS/c28-21(15-29-22-24-19-3-1-2-4-20(19)25-22)26-5-7-27(8-6-26)23-12-16-9-17(13-23)11-18(10-16)14-23/h1-4,16-18H,5-15H2,(H,24,25)

InChI Key

BRIDMNYKWPBDTM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3N2)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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